(Imino(methylamino)methyl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imino(methylamino)methyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound. Another method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction between ammonia and carbon dioxide generates carbamate, which then reacts to produce urea . This process is highly efficient and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(Imino(methylamino)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted ureas and amines, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
(Imino(methylamino)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: It is used in the development of drugs with antisecretory and antimotility properties.
Industry: It is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of (Imino(methylamino)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by inhibiting specific pathways, leading to reduced secretion and motility in biological systems . The compound’s electron-donating character and efficient delocalization of charge density into the imidazoline ring contribute to its activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These compounds also exhibit antimicrobial and antifungal properties.
Trifluoromethyl ketimines: These compounds are used in the synthesis of pharmacologically interesting derivatives of α-tertiary amines.
Uniqueness
(Imino(methylamino)methyl)urea is unique due to its specific antisecretory and antimotility properties, which are not commonly found in other similar compounds. Its ability to interact with specific molecular targets and pathways makes it a valuable compound in medical and industrial applications .
Properties
CAS No. |
44648-02-4 |
---|---|
Molecular Formula |
C3H8N4O |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
(N'-methylcarbamimidoyl)urea |
InChI |
InChI=1S/C3H8N4O/c1-6-2(4)7-3(5)8/h1H3,(H5,4,5,6,7,8) |
InChI Key |
JHZLFAAUEHTQBY-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)NC(=O)N |
Origin of Product |
United States |
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